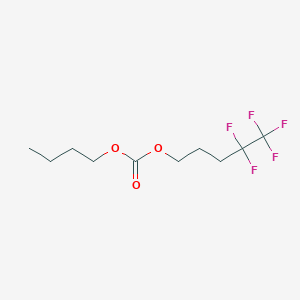

Butyl 4,4,5,5,5-pentafluoropentyl carbonate

Description

Butyl 4,4,5,5,5-pentafluoropentyl carbonate is a fluorinated carbonate ester characterized by a butyl group and a 4,4,5,5,5-pentafluoropentyl chain linked via a carbonate functional group. Fluorinated carbonates, in general, are valued for their chemical stability, lipophilicity, and resistance to metabolic degradation, making them useful in specialty polymers, surfactants, and drug delivery systems .

The 4,4,5,5,5-pentafluoropentyl moiety is a perfluorinated alkyl chain that enhances hydrophobicity and thermal stability. This structural feature is common in compounds designed for high-performance applications, such as anti-estrogenic pharmaceuticals (e.g., Fulvestrant) and fluorinated phthalocyanines used in optoelectronics .

Properties

Molecular Formula |

C10H15F5O3 |

|---|---|

Molecular Weight |

278.22 g/mol |

IUPAC Name |

butyl 4,4,5,5,5-pentafluoropentyl carbonate |

InChI |

InChI=1S/C10H15F5O3/c1-2-3-6-17-8(16)18-7-4-5-9(11,12)10(13,14)15/h2-7H2,1H3 |

InChI Key |

XQPGWBVRHYZTQR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)OCCCC(C(F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4,4,5,5,5-pentafluoropentyl carbonate typically involves the reaction of butyl alcohol with 4,4,5,5,5-pentafluoropentanol in the presence of a carbonate source. Common reagents used in this synthesis include carbonyl diimidazole or phosgene. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbonate ester.

Industrial Production Methods

In industrial settings, the production of Butyl 4,4,5,5,5-pentafluoropentyl carbonate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature and pressure are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Butyl 4,4,5,5,5-pentafluoropentyl carbonate can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Hydrolysis: The carbonate ester can be hydrolyzed to yield butyl alcohol and 4,4,5,5,5-pentafluoropentanol.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate nucleophilic substitution.

Hydrolysis: Acidic or basic conditions can promote the hydrolysis of the carbonate ester.

Oxidation and Reduction: Specific oxidizing or reducing agents may be required depending on the desired transformation.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used.

Hydrolysis: Butyl alcohol and 4,4,5,5,5-pentafluoropentanol.

Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Butyl 4,4,5,5,5-pentafluoropentyl carbonate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in the study of fluorinated compounds’ interactions with biological systems.

Medicine: Investigated for potential use in drug delivery systems due to its stability and unique properties.

Industry: Utilized in the production of specialty chemicals and materials with enhanced thermal and chemical resistance.

Mechanism of Action

The mechanism by which Butyl 4,4,5,5,5-pentafluoropentyl carbonate exerts its effects is primarily related to its fluorinated structure. The presence of fluorine atoms can influence the compound’s reactivity and interactions with other molecules. In biological systems, it may interact with specific molecular targets, altering their function or stability.

Comparison with Similar Compounds

Structural Analogs in Pharmaceutical Chemistry

a. Fulvestrant (ICI 182,780)

- Structure: Contains a 7α-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl] group attached to an estradiol backbone .

- Key Differences : Unlike butyl pentafluoropentyl carbonate, Fulvestrant is a steroidal anti-estrogen with a sulfinyl linker and a complex heterocyclic core.

- Activity : Demonstrates pure anti-estrogenic effects with 10-fold greater potency than earlier analogs (e.g., ICI 164,384) due to enhanced receptor binding affinity (relative binding affinity = 0.89 vs. estradiol = 1.0) .

- Applications : Clinically used for hormone receptor-positive breast cancer .

b. Fluorinated Phthalocyanines

- Structure: Peripherally/non-peripherally substituted with 4-[(4,4,5,5,5-pentafluoropentyl)oxy] groups on phthalocyanine cores (e.g., NiPc, CoPc) .

- Key Differences : These are macrocyclic complexes with metal centers, unlike the simpler carbonate ester structure.

- Properties : Exhibit unique aggregation behavior in solvents (e.g., CHCl₃, DMF) and enhanced solubility due to fluorocarbon chains. Used in photodynamic therapy and organic semiconductors .

Fluorinated Carbonate Esters

a. 4,4,5,5,5-Pentafluoropentyl 2,2,2-Trifluoroethyl Carbonate

- CAS : 1980086-67-6

- Molecular Weight : 304.13 g/mol .

- Key Differences : The trifluoroethyl group replaces the butyl chain, reducing steric bulk while maintaining fluorinated hydrophobicity.

- Applications : Likely used in specialty coatings or as a solvent additive.

b. 4,4,5,5,5-Pentafluoropentyl Propyl Carbonate

- CAS : 1980086-71-2 .

- Key Differences : A propyl group instead of butyl, offering slightly shorter alkyl chain length.

c. Ethyl 4,4,5,5,5-Pentafluoropentyl Carbonate

- Structure : Ethyl group paired with the pentafluoropentyl chain .

- Key Differences : Shorter ethyl chain may enhance volatility, making it suitable for aerosol formulations.

Table 1: Comparative Properties of Fluorinated Carbonates

| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|

| Butyl 4,4,5,5,5-pentafluoropentyl carbonate | Not explicitly listed | ~318* | Butyl + pentafluoropentyl | Polymers, surfactants (inferred) |

| 4,4,5,5,5-Pentafluoropentyl trifluoroethyl carbonate | 1980086-67-6 | 304.13 | Trifluoroethyl + pentafluoropentyl | Coatings, solvents |

| Fulvestrant | 129453-61-8 | 606.77 | Pentafluoropentylsulfinyl + estradiol | Breast cancer therapy |

| NiPc (Nickel phthalocyanine) | N/A | ~1200† | Pentafluoropentyloxy + Ni core | Optoelectronics, photodynamic therapy |

*Estimated based on analogs; †Approximate molecular weight for phthalocyanines.

Functional and Industrial Comparisons

- Lipophilicity : Butyl pentafluoropentyl carbonate likely exceeds ethyl analogs in lipophilicity (logP ~4.5–5.0), enhancing membrane permeability in drug delivery systems .

- Thermal Stability: Fluorinated carbonates generally decompose above 200°C, outperforming non-fluorinated esters .

- Synthetic Challenges : Introducing the pentafluoropentyl group requires specialized fluorination techniques (e.g., electrochemical fluorination), increasing production costs compared to simpler alkyl carbonates .

Biological Activity

Butyl 4,4,5,5,5-pentafluoropentyl carbonate is a fluorinated carbonate compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on cellular processes, and relevant case studies.

- Chemical Formula : C₁₀H₁₅F₅O₃

- Molecular Weight : 278.216 g/mol

- CAS Number : 1923065-28-4

Biological Activity Overview

The biological activity of butyl 4,4,5,5,5-pentafluoropentyl carbonate has been explored primarily in the context of its interactions with various biological systems. The following sections detail key findings related to its biological effects.

- Inhibition of Enzymatic Activity : Studies have shown that butyl 4,4,5,5,5-pentafluoropentyl carbonate can inhibit certain enzymes involved in inflammatory processes. This inhibition is particularly relevant in the context of cyclooxygenase (COX) and lipoxygenase (LOX) pathways.

- Cell Viability Effects : The compound has demonstrated varying impacts on cell viability across different cell lines. For instance, it has been noted to exhibit cytotoxic effects in certain cancer cell lines while sparing normal cells at specific concentrations .

In Vitro Studies

In vitro evaluations have been conducted to assess the cytotoxicity and anti-inflammatory properties of butyl 4,4,5,5,5-pentafluoropentyl carbonate:

- Cell Lines Tested : Various human cancer cell lines including HCT116 and others.

- Results :

Study 1: Antitumor Activity

A recent study investigated the antitumor potential of butyl 4,4,5,5,5-pentafluoropentyl carbonate in HCT116 cells. The findings indicated that:

- The compound induced significant apoptosis as evidenced by morphological changes such as nuclear condensation and fragmentation.

- IC50 values were determined to be within the micromolar range for tumor cells while exhibiting a selectivity index favoring normal cells .

Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of the compound:

- The compound was tested for its ability to inhibit COX and LOX enzymes.

- Results demonstrated a significant reduction in prostaglandin E2 (PGE2) production in cultured rat synovial cells at nanomolar concentrations .

Data Summary

| Property | Value |

|---|---|

| Chemical Formula | C₁₀H₁₅F₅O₃ |

| Molecular Weight | 278.216 g/mol |

| CAS Number | 1923065-28-4 |

| Cytotoxicity (IC50) | Micromolar range in cancer cells |

| Selectivity Index | Favorable towards normal cells |

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.